URAT1/GLUT9 inhibitor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KPH2f is a novel, orally active compound known for its dual inhibition of URAT1 (Urate Transporter 1) and GLUT9 (Glucose Transporter 9). It has shown significant potential in the treatment of hyperuricemia and gout by reducing serum uric acid levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KPH2f involves multiple steps, starting with the preparation of the naphthalene and pyridine rings. These rings are then linked through a flexible linker such as aminomethyl, amino, or oxygen to enhance the compound’s flexibility . The final product is obtained through a series of reactions, including condensation and cyclization, under controlled conditions.
Industrial Production Methods
Industrial production of KPH2f follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
KPH2f undergoes various chemical reactions, including:
Oxidation: KPH2f can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: KPH2f can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of KPH2f, as well as substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
KPH2f has a wide range of scientific research applications:
Chemistry: Used as a model compound to study dual inhibition mechanisms.
Biology: Investigated for its effects on cellular transport mechanisms.
Industry: Used in the development of new drugs targeting URAT1 and GLUT9.
Mecanismo De Acción
KPH2f exerts its effects by inhibiting URAT1 and GLUT9 transporters. This dual inhibition reduces the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid and lower serum uric acid levels . The compound shows minimal effects on other transporters like OAT1 and ABCG2, reducing the risk of drug-drug interactions .
Comparación Con Compuestos Similares
Similar Compounds
Verinurad: A selective URAT1 inhibitor with similar applications in treating hyperuricemia.
CDER167: Another dual inhibitor of URAT1 and GLUT9, showing potent uricosuric effects.
Uniqueness
KPH2f stands out due to its higher URAT1-inhibitory activity and better pharmacokinetic properties compared to similar compounds. It also demonstrates improved safety profiles, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C24H16N3NaO2S |
---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
sodium;2-[[3-[(4-cyanonaphthalen-1-yl)amino]pyridin-4-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C24H17N3O2S.Na/c25-13-16-9-10-21(20-8-4-3-6-18(16)20)27-22-14-26-12-11-23(22)30-15-17-5-1-2-7-19(17)24(28)29;/h1-12,14,27H,15H2,(H,28,29);/q;+1/p-1 |
Clave InChI |
VFQCYGPPRZHSKX-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)CSC2=C(C=NC=C2)NC3=CC=C(C4=CC=CC=C43)C#N)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.